2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
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Scientific Research Applications
Structural Elucidation and Analysis
A study focused on a novel pyrazole derivative closely related to the compound , emphasizing structural elucidation through spectral analysis and crystallography. The research highlighted the significance of Hirshfeld surface analysis in understanding intermolecular interactions within the crystal structure, which could be crucial for designing compounds with specific properties (Naveen et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have synthesized novel derivatives with structures related to the specified compound, demonstrating significant antimicrobial and antifungal activities. These activities were evaluated against various bacterial and fungal strains, highlighting the compounds' potential as new therapeutic agents (Hassan, 2013); (Jayanna et al., 2013).
Antiproliferative Activity
Research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, closely related to the queried compound, showed potential antiproliferative activity against A549 lung cancer cells. These findings suggest a promising direction for the development of new cancer therapies (Zhang et al., 2008).
Synthesis and Biological Evaluation
The synthesis of novel 5,7-dichloro-1,3-benzoxazole derivatives, including pyrazole and triazine moieties, has been explored. These compounds were characterized and screened for cytotoxic, antimicrobial, antioxidant, and antilipase activities, showcasing a multifaceted approach to drug discovery (Jayanna et al., 2013).
Molecular Docking and Analgesic Activity
Additional studies included molecular docking to predict the binding affinity of synthesized compounds to biological targets, coupled with evaluations of their analgesic activity. This approach helps in understanding the mode of action and optimizing the compounds for better therapeutic efficacy (Jayanna et al., 2013).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O4/c1-14-19(26-23(33-14)15-2-5-17(25)6-3-15)12-28-8-9-29-20(24(28)30)11-18(27-29)16-4-7-21-22(10-16)32-13-31-21/h2-11H,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXOUWUFIIJNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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